molecular formula C18H21BrN4O B10910887 N'-[(1E)-1-(4-aminophenyl)ethylidene]-4-[(4-bromophenyl)amino]butanehydrazide

N'-[(1E)-1-(4-aminophenyl)ethylidene]-4-[(4-bromophenyl)amino]butanehydrazide

Cat. No.: B10910887
M. Wt: 389.3 g/mol
InChI Key: IUZCKPYHPLSLBE-LPYMAVHISA-N
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Description

N’~1~-[(E)-1-(4-AMINOPHENYL)ETHYLIDENE]-4-(4-BROMOANILINO)BUTANOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes an aminophenyl group, a bromoanilino group, and a butanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(4-AMINOPHENYL)ETHYLIDENE]-4-(4-BROMOANILINO)BUTANOHYDRAZIDE typically involves the condensation of 4-aminophenylacetaldehyde with 4-bromoaniline, followed by the reaction with butanohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(4-AMINOPHENYL)ETHYLIDENE]-4-(4-BROMOANILINO)BUTANOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’~1~-[(E)-1-(4-AMINOPHENYL)ETHYLIDENE]-4-(4-BROMOANILINO)BUTANOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(4-AMINOPHENYL)ETHYLIDENE]-4-(4-BROMOANILINO)BUTANOHYDRAZIDE involves its interaction with specific molecular targets. The aminophenyl and bromoanilino groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(4-AMINOPHENYL)ETHYLIDENE]-4-(4-BROMOANILINO)BUTANOHYDRAZIDE is unique due to the presence of the bromoanilino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H21BrN4O

Molecular Weight

389.3 g/mol

IUPAC Name

N-[(E)-1-(4-aminophenyl)ethylideneamino]-4-(4-bromoanilino)butanamide

InChI

InChI=1S/C18H21BrN4O/c1-13(14-4-8-16(20)9-5-14)22-23-18(24)3-2-12-21-17-10-6-15(19)7-11-17/h4-11,21H,2-3,12,20H2,1H3,(H,23,24)/b22-13+

InChI Key

IUZCKPYHPLSLBE-LPYMAVHISA-N

Isomeric SMILES

C/C(=N\NC(=O)CCCNC1=CC=C(C=C1)Br)/C2=CC=C(C=C2)N

Canonical SMILES

CC(=NNC(=O)CCCNC1=CC=C(C=C1)Br)C2=CC=C(C=C2)N

Origin of Product

United States

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